trans-5-ethyl-2-methylpiperidine chemical properties
trans-5-ethyl-2-methylpiperidine chemical properties
Architectural and Pharmacological Profiling of trans-5-Ethyl-2-methylpiperidine: A Technical Guide for Advanced Drug Design
Executive Summary
As a Senior Application Scientist specializing in heterocyclic pharmacophores, I approach trans-5-ethyl-2-methylpiperidine (CAS: 104-89-2) not merely as a chemical building block, but as a highly tunable stereochemical engine[1]. While piperidine derivatives are ubiquitous in FDA-approved drugs, the specific 2,5-dialkyl substitution pattern of this molecule presents unique spatial geometries critical for binding to deep hydrophobic pockets in ion channels[2]. This whitepaper dissects the physicochemical properties, stereochemical causality, and experimental methodologies required to leverage trans-5-ethyl-2-methylpiperidine in rational drug design, specifically focusing on its role in intermediate-conductance calcium-activated potassium channel (IKca) blockade[3].
Part 1: Physicochemical Profiling and Structural Causality
To engineer a targeted therapeutic, one must first understand the thermodynamic and physical boundaries of its core scaffolds. The physical properties of 5-ethyl-2-methylpiperidine dictate its behavior in both synthetic workflows and biological systems[1][4].
Table 1: Quantitative Physicochemical Data of 5-Ethyl-2-methylpiperidine
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 104-89-2 | Unique identifier for the racemic mixture and general scaffold[4]. |
| Molecular Weight | 127.23 g/mol | Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5[1]. |
| Boiling Point | ~156.06 °C (445.87 K) | High volatility requires careful temperature control during vacuum distillation and solvent removal during synthesis[1][4]. |
| Density | ~0.8455 g/mL | Relevant for phase separations during liquid-liquid extraction workflows[4]. |
| LogP (Octanol/Water) | 1.785 | Optimal baseline lipophilicity for crossing lipid bilayers and erythrocyte membranes[1]. |
Causality Insight: The LogP of 1.785 is the critical driver for its use in targeting intracellular or transmembrane domains[1]. In the development of cetiedil analogues (e.g., 2-[N-(5-ethyl-2-methylpiperidino)]ethyl triphenylethanoate), we observed that drug potency strongly correlates with lipophilicity[2]. The ethyl and methyl groups provide precisely enough hydrophobic bulk to anchor the molecule within the lipophilic pore of the IKca channel without causing nonspecific cytotoxicity[2].
Part 2: Stereochemical Dynamics & Pharmacological Significance
The trans configuration of 5-ethyl-2-methylpiperidine is paramount. In a chair conformation, the trans isomer forces one of the alkyl groups into an axial position, creating a specific 3D vector that interacts with the target receptor.
Application in IKca Channel Blockade: Intermediate-conductance calcium-activated potassium channels (IKca, or KCNN4) are critical regulators of cell volume, particularly in erythrocytes[2]. Overactivation of IKca leads to potassium efflux, cellular dehydration, and in the context of sickle cell disease, erythrocyte sickling[3].
Derivatives of trans-5-ethyl-2-methylpiperidine, such as UCL 1710 and UCL 1608, have been synthesized as potent IKca blockers[5]. By incorporating this piperidine moiety, the IC50 values for channel inhibition were driven down to the sub-micromolar range (e.g., 0.21 µM for specific alkyne-linked derivatives)[2]. Furthermore, these compounds inhibit antigen-stimulated β-hexosaminidase release in mast cells, proving their utility in anti-allergic pharmacology[5].
Mechanism of IKca channel blockade by trans-5-ethyl-2-methylpiperidine derivatives.
Part 3: Experimental Protocol: Stereoselective Synthesis and Resolution
To achieve pharmacological efficacy, the trans-isomer must be isolated with high enantiomeric and diastereomeric purity. The following protocol outlines a self-validating workflow for the synthesis and resolution of trans-5-ethyl-2-methylpiperidine from its pyridine precursor.
Causality of the Method: Catalytic hydrogenation of 5-ethyl-2-methylpyridine typically yields a thermodynamic mixture of cis and trans isomers. We employ a chiral resolution step using resolving acids (e.g., dibenzoyl-L-tartaric acid) because the differential solubility of the resulting diastereomeric salts allows for rigorous purification without relying on complex, low-yield asymmetric catalysis.
Step-by-Step Methodology:
-
Catalytic Hydrogenation:
-
Action: Dissolve 5-ethyl-2-methylpyridine (1.0 eq) in glacial acetic acid. Add 5% PtO2 catalyst (0.05 eq).
-
Condition: React under H2 gas (50 psi) at 25 °C for 12 hours in a Parr hydrogenator.
-
Self-Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure drop ceases. Filter through Celite to remove PtO2.
-
-
Basification and Extraction:
-
Action: Neutralize the acetic acid with 5M NaOH at 0 °C to prevent volatilization of the product (BP ~156 °C)[4].
-
Condition: Extract the aqueous layer with dichloromethane (DCM) 3 times. Dry the organic layer over anhydrous Na2SO4.
-
Self-Validation Check: GC-MS analysis of the crude extract should show a mass ion of m/z 127[1], with two distinct peaks representing the cis and trans diastereomers.
-
-
Diastereomeric Resolution:
-
Action: Dissolve the crude piperidine mixture in hot ethanol. Add a stoichiometric amount of (-)-dibenzoyl-L-tartaric acid.
-
Condition: Allow the solution to cool to room temperature slowly (over 24 hours) to promote the selective crystallization of the trans-isomer salt.
-
Self-Validation Check: Filter the crystals and perform 1H-NMR (400 MHz, CDCl3). The trans configuration is validated by analyzing the coupling constants (J-values) of the ring protons. An axial-axial coupling (typically >10 Hz) confirms the chair conformation and relative stereochemistry.
-
-
Free-Basing the Target Compound:
-
Action: Treat the recrystallized salt with 2M NaOH and extract with diethyl ether.
-
Condition: Concentrate under reduced pressure (carefully, due to volatility) to yield pure trans-5-ethyl-2-methylpiperidine.
-
Synthetic workflow and chiral resolution of trans-5-ethyl-2-methylpiperidine.
Conclusion
The utility of trans-5-ethyl-2-methylpiperidine extends far beyond basic organic synthesis; it is a highly specialized pharmacophore capable of modulating critical ion channels[2]. By understanding the causality between its lipophilicity, its rigid trans stereochemistry, and its receptor binding kinetics, drug development professionals can engineer next-generation therapeutics for sickle cell anemia and mast-cell-mediated allergic responses[3][5]. Rigorous adherence to the self-validating synthetic protocols provided ensures the stereochemical fidelity required for these advanced applications.
